N-[(1Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Description
N~1~-[(Z)-1-[(3,5-DIMETHYLPIPERIDINO)CARBONYL]-2-(2-FURYL)-1-ETHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a furan ring, and a benzamide group
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H24N2O3/c1-15-11-16(2)14-23(13-15)21(25)19(12-18-9-6-10-26-18)22-20(24)17-7-4-3-5-8-17/h3-10,12,15-16H,11,13-14H2,1-2H3,(H,22,24)/b19-12- |
InChI Key |
PTDGAQBCSQJBSV-UNOMPAQXSA-N |
Isomeric SMILES |
CC1CC(CN(C1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Z)-1-[(3,5-DIMETHYLPIPERIDINO)CARBONYL]-2-(2-FURYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Furan Ring: This step often involves the use of furan derivatives and coupling reactions.
Formation of the Benzamide Group: This is typically done through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(Z)-1-[(3,5-DIMETHYLPIPERIDINO)CARBONYL]-2-(2-FURYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl~2~, Br2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N~1~-[(Z)-1-[(3,5-DIMETHYLPIPERIDINO)CARBONYL]-2-(2-FURYL)-1-ETHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N1-[(Z)-1-[(3,5-DIMETHYLPIPERIDINO)CARBONYL]-2-(2-FURYL)-1-ETHENYL]BENZAMIDE exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific pathways involved would depend on the context in which the compound is used, such as inhibiting a particular enzyme in a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
N~1~-[(Z)-1-[(3,5-DIMETHYLPIPERIDINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE: This compound is similar but contains a thiophene ring instead of a furan ring.
N~1~-[(Z)-1-[(3,5-DIMETHYLPIPERIDINO)CARBONYL]-2-(2-PYRIDYL)-1-ETHENYL]BENZAMIDE: This variant includes a pyridine ring.
Uniqueness
N~1~-[(Z)-1-[(3,5-DIMETHYLPIPERIDINO)CARBONYL]-2-(2-FURYL)-1-ETHENYL]BENZAMIDE is unique due to the presence of both the furan and piperidine rings, which confer specific chemical properties and potential biological activities that are distinct from its analogs.
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